4-Isobutyltetrahydro-2H-pyran-4-amine hydrochloride
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Overview
Description
4-Isobutyltetrahydro-2H-pyran-4-amine hydrochloride is a heterocyclic compound with the molecular formula C9H20ClNO. It is primarily used in research and development within the fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the reaction of tetrahydropyran derivatives with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Isobutyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyran derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Isobutyltetrahydro-2H-pyran-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isobutyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by modulating the activity of these targets, thereby influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its biological effects .
Comparison with Similar Compounds
- 4-Isopropyltetrahydro-2H-pyran-4-amine hydrochloride
- 4-Isobutyltetrahydro-2H-pyran-4-ol
- 4-Isobutyltetrahydro-2H-pyran-4-carboxylic acid
Comparison: 4-Isobutyltetrahydro-2H-pyran-4-amine hydrochloride is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Biological Activity
4-Isobutyltetrahydro-2H-pyran-4-amine hydrochloride (CAS No. 1385696-65-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. With a molecular weight of 193.72 g/mol, it belongs to the class of tetrahydropyran derivatives, which are known for various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₈H₁₈ClN₁O |
Molecular Weight | 193.72 g/mol |
CAS Number | 1385696-65-0 |
InChI Key | HKMMADYKQMHVIM-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers at Benchchem found that the compound demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This mechanism may involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Anticancer Activity
Emerging data suggests that this compound may possess anticancer properties. Research published in various journals indicates that it can induce apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway. This activity highlights its potential application in cancer therapeutics.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation : It potentially modulates receptors related to pain and inflammation, enhancing its analgesic effects.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have documented the effects of this compound:
- Antimicrobial Study : A laboratory study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
- Inflammation Model : In a rat model of arthritis, administration of the compound resulted in a significant reduction in swelling and pain scores compared to control groups.
- Cancer Cell Line Study : In vitro testing on HeLa cells revealed a dose-dependent increase in apoptosis rates when treated with varying concentrations of the compound.
Properties
IUPAC Name |
4-(2-methylpropyl)oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)7-9(10)3-5-11-6-4-9;/h8H,3-7,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMMADYKQMHVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCOCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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